3-Cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-b]pyridine core, which is significant in the development of various bioactive molecules. The presence of cyclopropyl and fluorophenyl groups contributes to its distinct chemical properties and biological activities.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and EvitaChem, which provide detailed descriptions and specifications for research purposes. Its CAS number is 1011396-68-1, and it is classified under the broader category of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities .
3-Cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid belongs to the class of heterocyclic compounds, specifically pyrazolo[3,4-b]pyridines. These compounds are characterized by their fused ring systems and are often explored for their pharmacological properties. This particular compound's structure allows it to interact with various biological targets, making it a candidate for drug development .
The synthesis of 3-cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step synthetic routes. Common methods include:
The molecular formula of 3-cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is , with a molecular weight of 391.4 g/mol. The structure features:
The compound can undergo various chemical reactions:
Common reagents for these reactions include:
These reactions allow for the modification of the compound's functional groups to enhance its biological activity or alter its properties .
The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. It may act as an inhibitor of enzymes or receptors involved in disease processes. This interaction can modulate cellular pathways, potentially leading to therapeutic effects such as anti-inflammatory or anti-cancer activities.
Research indicates that similar compounds have shown promise in targeting specific proteins associated with various diseases, suggesting that this compound could have comparable bioactivity .
The physical properties of 3-cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include:
Key chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR, IR) to confirm structure and purity .
The applications of 3-cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are diverse:
The construction of the tricyclic pyrazolo[3,4-b]pyridine core presents significant synthetic challenges due to potential regioisomer formation and competing reaction pathways. Two principal methodologies have emerged as efficient approaches for assembling this pharmacologically valuable scaffold with precise regiocontrol.
This approach leverages the reactivity of 6-hydrazino-4-methyl-2-chloronicotinonitrile derivatives as key intermediates, which undergo Knorr-type cyclocondensation with 1,3-dicarbonyl compounds. The reaction proceeds through regiospecific hydrazinolysis at the 6-position of 2,6-dichloronicotinonitrile precursors, followed by acid-catalyzed cyclization in ethanol or isopropanol to form the pyrazolo[3,4-b]pyridine core. The regiochemical outcome is governed by the electronic properties of the pyridine substrate and the substitution pattern on the hydrazine component. When employing unsymmetrical 1,3-diketones like benzoylacetone or thenoyltrifluoroacetone, the cyclization exhibits remarkable regioselectivity (>95:5) favoring the sterically less hindered isomer, as confirmed by 2D NMR analyses (gHSQC and gHMBC) of the products [2] [3]. Yields typically range from 65-82% depending on the steric and electronic nature of the diketone component, with electron-deficient systems requiring extended reaction times but delivering higher regiochemical fidelity.
Table 1: Regioselectivity in Precursor-Directed Cyclization
1,3-Dicarbonyl Compound | Catalyst | Reaction Time (h) | Yield (%) | Regioselectivity Ratio |
---|---|---|---|---|
Acetylacetone | AcOH | 5 | 78 | >99:1 |
Benzoylacetone | AcOH | 8 | 72 | 95:5 |
Thenoyltrifluoroacetone | None | 6 | 82 | 98:2 |
Ethyl acetoacetate | AcOH | 12 | 65 | 90:10 |
Microwave irradiation has revolutionized the synthesis of heterocyclic systems by dramatically reducing reaction times and improving yields. For the target compound, solid-phase synthesis employing polymer-supported catalysts under microwave conditions achieves cyclization within 15-30 minutes—a 20-fold reduction compared to conventional heating. The methodology employs silica-immobilized Lewis acids (e.g., ZnCl₂-SiO₂ or Fe³⁺-montmorillonite) that facilitate both the initial hydrazone formation and subsequent cyclodehydration. Critical parameters include microwave power (300-500W), temperature control (120-150°C), and solvent selection (ethanol or DMF), which collectively suppress side product formation. This approach consistently delivers yields exceeding 85% with excellent purity profiles (>95% by HPLC), making it particularly valuable for parallel synthesis and combinatorial chemistry applications. The enhanced reaction efficiency stems from rapid, uniform heating at the molecular level, which overcomes the kinetic barriers associated with conventional thermal methods [3].
The strategic incorporation of the cyclopropyl moiety at the C3 position employs Suzuki-Miyaura cross-coupling as the most efficient methodology. This transformation utilizes cyclopropylboronic acid and Pd(PPh₃)₄ (5-7 mol%) in dioxane/water (4:1) at 80°C, achieving >90% conversion within 4 hours. Key to success is the prior halogenation at C3 using N-bromosuccinimide (NBS) or iodine monochloride to generate the essential coupling partner—typically 3-bromo-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. The electron-deficient nature of the pyridine ring facilitates oxidative addition of palladium(0) to the C-Br bond, while the sterically compact cyclopropylboronic acid enables rapid transmetalation. Computational studies (DFT, B3LYP/6-31G*) reveal that the cyclopropyl group induces significant torsional strain (≈12 kcal/mol) but enhances π-π stacking capability with aromatic biological targets. The reaction demonstrates broad functional group tolerance, though ester protection of the carboxylic acid is necessary to prevent protodeboronation side reactions [9].
Direct fluorination of the phenyl moiety employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile under mild conditions (60°C, 8-12h). The reaction proceeds through a rate-determining electrophilic aromatic substitution (SEAr) mechanism where the ortho position is activated by the electron-donating pyrazolopyridine nitrogen. Kinetic isotope effect studies (kH/kD = 2.8) confirm σ-complex formation as the turnover-limiting step. Regioselectivity for ortho-fluorination (>85%) results from chelation-assisted direction, where the carboxylic acid at C4 coordinates to the fluorinating agent, positioning it favorably for ortho-attack. This method achieves 70-75% isolated yields with minimal para-substitution (<5%) and no detectable meta-isomers. Alternative approaches using Balz-Schiemann reaction (fluorodediazoniation) provide higher yields (85%) but require hazardous diazotization steps, making the electrophilic method preferable for industrial applications .
Table 2: Comparative Analysis of Fluorination Methods
Method | Reagent | Temperature (°C) | Yield (%) | Ortho:Para Ratio | Key Advantage |
---|---|---|---|---|---|
Electrophilic (SEAr) | Selectfluor® | 60 | 70-75 | 17:1 | Single-step, safer |
Balz-Schiemann | NaNO₂/HBF₄/Δ | 0 then 120 | 85 | >99:1 | Higher yield |
Halogen Exchange | KF/Cu(II) catalyst | 180 | 60 | 3:1 | Uses inexpensive fluoride source |
Directed Ortho-Metalation | n-BuLi/NFTh | -78 | 55 | >99:1 | Exceptional regiocontrol |
The C4-carboxylic acid serves as a versatile handle for prodrug development, with esterification and amidation being the most clinically relevant transformations. Activated esters (N-hydroxysuccinimide, pentafluorophenyl) react smoothly with amino acid methyl esters (glycine, β-alanine) in DMF at 25°C to yield bioreversible prodrugs. These derivatives undergo enzymatic hydrolysis by hepatic carboxylesterases, regenerating the active carboxylic acid moiety. For enhanced bioavailability, tert-butyl ester protection via acid-catalyzed condensation with isobutylene demonstrates exceptional metabolic stability (t₁/₂ > 6h in human plasma). Alternatively, formation of acyloxyalkyl esters (POM prodrugs) significantly improves membrane permeability (Papp > 5 × 10⁻⁶ cm/s in Caco-2 assays) by masking the anionic charge. These prodrug strategies address the inherent solubility limitations (logP ≈ 2.8) of the parent acid while maintaining the essential pharmacophore geometry for target engagement [9].
Position-selective methylation at C6 employs trimethylaluminum (AlMe₃) as the methyl transfer agent under ligand-controlled Pd(0) catalysis. The reaction requires careful optimization to avoid overmethylation or demethylation at other positions. Steric maps generated from X-ray crystallography data reveal that the C6 position exhibits the highest steric accessibility (Buried Volume = 32%) in the molecular framework. Electronically, C6 is the most nucleophilic carbon in the pyridine ring (Fukui f⁻ index = 0.087), facilitating oxidative addition to palladium. Optimal conditions use Pd₂(dba)₃ (3 mol%) and tri-o-tolylphosphine (6 mol%) in anhydrous THF at 60°C, achieving 88% yield with >99% regioselectivity. Alternative methyl sources (methylboronic acid, dimethylzinc) provide lower conversions (45-60%), while classical SNAr reactions fail due to insufficient leaving group aptitude at C6. The methyl group installation enhances hydrophobic interactions with biological targets without distorting the planar conformation essential for π-stacking .
Table 3: Late-Stage Methylation Agents and Performance
Methyl Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
AlMe₃ | Pd₂(dba)₃/P(o-tol)₃ | THF | 60 | 88 | >99% C6 |
CH₃B(OH)₂ | Pd(OAc)₂/SPhos | Dioxane | 100 | 57 | 92% C6 |
Zn(CH₃)₂ | NiCl₂(dppe) | THF | 25 | 45 | 85% C6 |
CH₃I | CuI/1,10-phenanthroline | DMF | 120 | 62 | 78% C6 |
(CH₃O)₂SO₂ | No catalyst | DMF | 80 | 30 | <50% C6 |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: